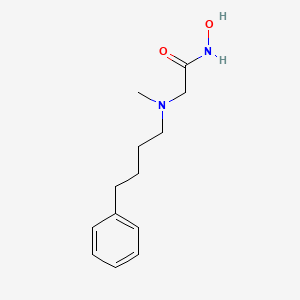
N-Hydroxy-N~2~-methyl-N~2~-(4-phenylbutyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N~2~-methyl-N~2~-(4-phenylbutyl)glycinamide is a chemical compound with a unique structure that includes a hydroxamic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~2~-methyl-N~2~-(4-phenylbutyl)glycinamide typically involves the reaction of N-methyl-N-(4-phenylbutyl)glycinamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydroxamic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N~2~-methyl-N~2~-(4-phenylbutyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the hydroxamic acid group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxamic acid group can yield nitroso derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Hydroxy-N~2~-methyl-N~2~-(4-phenylbutyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases involving metalloprotease activity, such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N-Hydroxy-N~2~-methyl-N~2~-(4-phenylbutyl)glycinamide involves its interaction with metalloproteases. The hydroxamic acid group chelates the metal ion in the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological processes, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N~2~-(2-methylphenyl)methylglycinamide
- N-Hydroxy-N~2~-(4-methoxyphenyl)glycinamide
- N-Hydroxy-N~2~-(2-hydroxyethyl)glycinamide
Uniqueness
N-Hydroxy-N~2~-methyl-N~2~-(4-phenylbutyl)glycinamide is unique due to its specific structure, which includes a phenylbutyl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
919996-34-2 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-hydroxy-2-[methyl(4-phenylbutyl)amino]acetamide |
InChI |
InChI=1S/C13H20N2O2/c1-15(11-13(16)14-17)10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8,17H,5-6,9-11H2,1H3,(H,14,16) |
InChI Key |
YOVYXWNEIXLRNU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCC1=CC=CC=C1)CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















